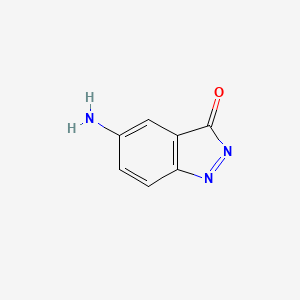

5-Amino-3H-indazol-3-one

Description

Significance of Indazolone Scaffolds in Modern Organic and Medicinal Chemistry

The indazolone core is a prominent structural motif in a multitude of biologically active molecules. Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for endogenous structures, such as purine (B94841) bases, enabling it to interact with a wide range of biological targets like enzymes and receptors. This mimicry allows indazolone-containing compounds to modulate physiological pathways implicated in a variety of diseases.

The significance of the indazolone scaffold is underscored by its presence in numerous compounds investigated for their therapeutic potential. ijcce.ac.ir Derivatives have been explored as antitumor, antiviral, and antihyperglycemic agents. The rigid, planar structure of the indazolone system provides a fixed orientation for appended functional groups, facilitating specific and high-affinity binding to protein targets. This structural rigidity, combined with the potential for hydrogen bonding via the lactam moiety and other substituents, makes the indazolone scaffold an excellent template for rational drug design. rsc.org The development of new synthetic methodologies to create diverse libraries of indazolone derivatives continues to be an active area of research, highlighting the scaffold's enduring importance.

Evolution of Research Perspectives on Indazole and Indazolone Systems

Research into indazole chemistry began in the late 19th century with the work of Emil Fischer. jmchemsci.com Early studies focused on the fundamental synthesis and characterization of the indazole ring system. chemeo.com Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. jmchemsci.comacs.org While the 1H-tautomer is generally the most stable, the relative stability can be influenced by substitution patterns. jmchemsci.com Indazol-3-ones, the subject of this article, can be considered as derivatives of the 3H-indazole tautomer. acs.org

The 20th century saw an expansion of research into the pharmacological activities of indazole derivatives, leading to the discovery of compounds with anti-inflammatory and other therapeutic properties. A pivotal development in the synthesis of substituted indazoles and indazolones was the advent of reactions like the Davis-Beirut reaction, which provided more efficient and regioselective routes to these heterocycles. More recent advancements have focused on metal-catalyzed cross-coupling reactions and flow chemistry techniques to rapidly generate functionalized indazole and indazolone libraries. nist.gov This evolution from fundamental synthesis to sophisticated molecular design illustrates the growing appreciation for these scaffolds in applied chemical science.

Specific Contextualization of 5-Amino-3H-indazol-3-one within Indazolone Chemistry

Within the broad family of indazolones, this compound emerges as a particularly valuable synthetic intermediate. Its structure features the characteristic indazolone core with a reactive primary amino group on the benzene (B151609) ring. This amino group serves as a versatile chemical handle for further molecular elaboration, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and diazotization followed by substitution.

The compound is typically synthesized via the chemical reduction of its precursor, 5-Nitro-1,2-dihydro-3H-indazol-3-one. This transformation is a standard method in aromatic chemistry, often achieved using reagents like iron powder in the presence of an acid or through catalytic hydrogenation. chemicalbook.comchemicalbook.com The resulting 5-amino derivative is a key building block for more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics where the amino group is crucial for interacting with the target protein or for linking to other molecular fragments. The strategic placement of the amino group at the C5-position, combined with the inherent properties of the indazolone scaffold, makes this compound a cornerstone for developing new generations of functional organic molecules.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89792-09-6 | echemi.com |

| Molecular Formula | C₇H₇N₃O | echemi.com |

| Molecular Weight | 149.15 g/mol | echemi.com |

| Density | 1.6 ± 0.1 g/cm³ | echemi.com |

| Boiling Point | 476.4 ± 25.0 °C at 760 mmHg | echemi.com |

| Flash Point | 241.9 ± 23.2 °C | echemi.com |

| Topological Polar Surface Area | 67.2 Ų | echemi.com |

| Hydrogen Bond Donor Count | 3 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

5-aminoindazol-3-one |

InChI |

InChI=1S/C7H5N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2 |

InChI Key |

KKWIDTABQVYSSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N=N2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Amino 3h Indazol 3 One

Electrophilic and Nucleophilic Substitution Reactions

The indazole ring system can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The position of these substitutions is influenced by the existing amino group and the electronic nature of the fused ring system.

Electrophilic Substitution: The benzene (B151609) portion of the indazolone core is susceptible to electrophilic attack. The amino group at the C-5 position is an activating group, directing incoming electrophiles to the ortho and para positions (C-4 and C-6). Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, typically carried out using standard reagents under controlled conditions.

Nucleophilic Substitution: The indazolone ring, particularly when appropriately activated, can also undergo nucleophilic substitution. For instance, halides or other good leaving groups attached to the ring can be displaced by nucleophiles. The reactivity of the indazole nucleus towards nucleophiles can be enhanced by the presence of electron-withdrawing groups. acs.org The amino group itself can act as a nucleophile in various reactions.

The dual reactivity allows for extensive derivatization of the 5-Amino-3H-indazol-3-one scaffold, providing access to a diverse range of substituted indazolone analogs.

Formation of Schiff's Bases from Aminoindazolone Derivatives

The primary amino group at the 5-position of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff's bases, also known as imines. gsconlinepress.com This reaction is a cornerstone of imine chemistry and provides a straightforward method for elaborating the indazolone structure.

The formation of a Schiff base typically proceeds via a two-step mechanism:

Nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate.

Dehydration of the carbinolamine to yield the stable imine product. gsconlinepress.com

This reaction is often catalyzed by either acid or base and can be driven to completion by removing the water formed during the reaction. gsconlinepress.com A wide variety of aldehydes and ketones, both aliphatic and aromatic, can be employed, leading to a diverse library of Schiff's base derivatives of this compound. jocpr.com These derivatives are not only important synthetic intermediates but also exhibit a range of biological activities.

Reactions with Aldehydes: Mechanistic Insights and Product Diversity

The reaction of this compound with aldehydes is a versatile transformation that can lead to a variety of products beyond simple Schiff's bases, depending on the reaction conditions and the structure of the aldehyde. frontiersin.org Multicomponent reactions involving an aminoazole like this compound, an aldehyde, and a third component are particularly powerful for generating molecular complexity in a single step. nih.govrsc.org

For instance, in the presence of a suitable CH-acid, such as a 1,3-dicarbonyl compound, the initial imine formed from the aminoindazolone and aldehyde can undergo further reaction. nih.gov This can lead to the construction of new heterocyclic rings fused to the indazole core. The specific outcome of these reactions is often influenced by factors like the solvent, temperature, and the use of catalysts.

Mechanistically, these reactions often involve a cascade of events, starting with the formation of an imine or a related reactive intermediate. This intermediate then participates in subsequent bond-forming reactions with the third component. The diversity of available aldehydes and third components allows for the synthesis of a wide array of complex heterocyclic systems. frontiersin.org

Cycloaddition and Annulation Reactions Involving the Indazolone Moiety

The indazolone ring system and its derivatives are valuable partners in cycloaddition and annulation reactions, which are powerful methods for constructing fused heterocyclic systems. These reactions involve the formation of multiple new bonds in a single step, often with high stereoselectivity.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrimidoindazoles)

A significant application of this compound in this context is the synthesis of pyrimido[1,2-b]indazoles. These tricyclic nitrogen-fused heterocycles are of interest due to their potential biological activities. researchgate.net The synthesis often involves a cyclocondensation reaction between a 3-aminoindazole derivative and a suitable three-carbon synthon, such as a β-dicarbonyl compound or its equivalent. researchgate.netresearchgate.net

One common strategy involves the reaction of 3-aminoindazoles with α,β-unsaturated ketones or aldehydes. rsc.org This can proceed through a Michael addition followed by an intramolecular cyclization and dehydration to afford the pyrimido[1,2-b]indazole core. Various catalysts, including Lewis acids and transition metals, can be employed to promote these transformations. researchgate.net

The following table summarizes some examples of reagents used in the synthesis of pyrimidoindazoles from 3-aminoindazoles:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 3-Aminoindazole | Aryl methyl ketones, gem-diarylethenes | Metal-free, Aza-Diels-Alder/Wagner-Meerwein rearrangement | Pyrimido[1,2-b]indazoles |

| 3-Aminoindazole | Ketene (B1206846) dithioacetals | Lewis acid | Pyrimido[1,2-b]indazole derivatives |

| 1H-Indazol-3-amine | Aldehydes, Malononitrile | Di-n-butylamine (DBA), ethanol (B145695) | Pyrimido[1,2-b]indazole-3-carbonitriles researchgate.net |

Diversity-Oriented Synthesis from Aminoazole Precursors

This compound is an example of an aminoazole, a class of compounds that are highly valuable in diversity-oriented synthesis (DOS). frontiersin.orgnih.gov DOS aims to rapidly generate libraries of structurally diverse small molecules for biological screening. The multiple reactive sites on aminoazoles make them ideal starting points for DOS strategies. nih.gov

Multicomponent reactions (MCRs) are a key tool in DOS, and aminoazoles are excellent substrates for a wide range of MCRs. rsc.org By varying the reaction partners and conditions, a single aminoazole precursor can be converted into a multitude of different heterocyclic scaffolds. For example, the reaction of an aminoazole with an aldehyde and a β-ketoester can lead to the formation of fused pyrimidine (B1678525) rings. nih.gov The use of microwave irradiation or ultrasonication can sometimes influence the reaction pathway and product distribution. frontiersin.org

Functional Group Interconversions on the Indazolone Scaffold

Once the core indazolone structure is assembled, further modifications can be achieved through functional group interconversions. These reactions allow for the fine-tuning of the molecule's properties. Common functional group interconversions include:

Reduction of Nitro Groups: If a nitro group is present on the aromatic ring, it can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. google.com

Acylation of the Amino Group: The amino group at the 5-position can be readily acylated using acyl chlorides or anhydrides to form amides.

Alkylation of Ring Nitrogens: The nitrogen atoms of the pyrazole (B372694) ring can be alkylated, although this can sometimes lead to a mixture of N1 and N2 substituted products. beilstein-journals.orgbeilstein-journals.org The regioselectivity of this reaction can be influenced by the choice of base and solvent. beilstein-journals.org

Conversion of Hydroxyl Groups: The hydroxyl group at the 3-position can be converted to other functional groups, such as halides or ethers, through standard synthetic methods.

These functional group interconversions, combined with the previously discussed reactions, provide a rich toolbox for the derivatization of this compound and the synthesis of a wide range of complex molecules.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

The primary tools for the structural elucidation of 5-Amino-3H-indazol-3-one and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS). Each technique offers unique insights into the molecular architecture.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom.

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of indazolone, the aromatic protons typically appear in the range of δ 7.0–8.9 ppm. For instance, in a related indazole derivative, aromatic protons were observed in the range of 7.22-7.43 ppm. derpharmachemica.com The amine (-NH₂) protons of 5-aminoindazole (B92378) derivatives can be observed as a broad singlet. ijcce.ac.ir For example, the protons of an amine group have been reported around 3.89 ppm (s, 2H, NH₂). researchgate.net

Table 1: Illustrative ¹H-NMR Spectral Data for Indazole Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic Protons | 7.04 - 8.91 | Multiplet | |

| Amine (-NH₂) | ~3.89 | Singlet | researchgate.net |

| Amide (N-H) | ~9.08 - 13.88 | Triplet / Singlet | derpharmachemica.com |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the indazole ring.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. The carbonyl carbon of the indazolone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 162 ppm. Aromatic carbons resonate in the approximate range of δ 110–140 ppm. ijcce.ac.ir For example, in one study, the carbon signals for an indazole derivative were observed at δ 110.7, 115.5, 115.9, 123.4, 125.6, 127.9, 129.1, 129.4, 133.8, 135.1, and 141.6 ppm. ijcce.ac.ir

Table 2: Representative ¹³C-NMR Chemical Shifts for Indazole Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Carbonyl (C=O) | ~162 | |

| Aromatic Carbons | 110 - 142 | ijcce.ac.ir |

Note: Chemical shifts are influenced by substituents and the solvent used.

Indazole derivatives, including this compound, can exist in different tautomeric forms. jmchemsci.com Multinuclear NMR techniques, such as ¹⁵N NMR, are powerful tools for investigating this tautomerism. jmchemsci.comresearchgate.net The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring can be determined, distinguishing between the 1H- and 2H-tautomers. jmchemsci.com Quantum-chemical calculations often supplement experimental NMR data to determine the relative stability of different tautomers. mdpi.com For indazole itself, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. mdpi.com The study of prototropic exchange in azoles in solution, which occurs rapidly on the NMR timescale, often necessitates dynamic NMR spectroscopy. researchgate.netmdpi.com

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands include those for the amino (-NH₂) group, the carbonyl (C=O) group, and the aromatic ring. The N-H stretching vibrations of the amino group typically appear as two bands in the region of 3300–3500 cm⁻¹. researchgate.net The carbonyl stretching vibration is a strong, sharp peak usually found between 1650 and 1680 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000–3100 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring appear in the 1450–1600 cm⁻¹ region. oaji.net

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| N-H Stretch (Amine) | 3408, 3323 | Asymmetric & Symmetric Stretching | researchgate.net |

| C=O Stretch (Amide) | 1678 | Carbonyl Stretching | researchgate.net |

| C=C Stretch (Aromatic) | 1500 - 1600 | Ring Stretching | oaji.net |

| C-H Stretch (Aromatic) | ~3053 | Stretching Vibration | researchgate.net |

HR-MS is a powerful technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. scispace.com This is crucial for confirming the molecular formula of this compound (C₇H₇N₃O). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the cleavage of the carbonyl-adamantane bond in an N-adamantyl-indazole carboxamide derivative produced a characteristic N-pentylindazole acylium ion, aiding in the identification of the indazole group. researchgate.net In the analysis of related indazole derivatives, the molecular ion peak [M+H]⁺ is often observed, confirming the molecular weight. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

In a study on related (1H-indazol-1-yl)methanol derivatives, X-ray analysis revealed key structural details. nih.gov For instance, the crystal structures of (1H-indazol-1-yl)methanol and its nitro-substituted analogues were determined, showing specific torsion angles and intermolecular hydrogen bonding patterns that define the crystal packing. nih.gov The structures were solved using direct methods and refined by full-matrix least-squares techniques, providing a high level of accuracy. mdpi.com Although a specific crystallographic report for this compound was not identified in the search results, the analysis of analogous structures demonstrates the power of this technique. For example, the crystal structure of a related pyrimidine (B1678525) derivative was consolidated by Van Der Waals interactions and hydrogen bonds. mdpi.com

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Heterocyclic Compound This table is representative of data obtained from X-ray crystallography studies on related heterocyclic compounds and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₃Cl₂N₃O₅·H₂O |

| Formula weight | 408.20 |

| Crystal system | Trigonal |

| Space group | R-3 |

| a, b, c (Å) | 26.54, 26.54, 11.08 |

| α, β, γ (°) | 90, 90, 120 |

| Volume (ų) | 6835.4 |

| Z | 18 |

| Density (calculated) | 1.786 Mg/m³ |

| Absorption coefficient (mm⁻¹) | 0.459 |

| F(000) | 3744 |

| Final R indices [I>2σ(I)] | R1 = 0.057, wR2 = 0.154 |

| R indices (all data) | R1 = 0.098, wR2 = 0.176 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound to confirm its empirical formula. The molecular formula for this compound is C₇H₇N₃O. The theoretical elemental composition can be calculated from this formula and compared with experimental results obtained from combustion analysis. libretexts.org

For a given sample, the process involves combusting it and precisely measuring the amount of carbon dioxide and water produced to determine the carbon and hydrogen content. libretexts.org While specific experimental data for this compound was not found, analysis of related indazole derivatives shows excellent agreement between calculated and observed elemental compositions, typically within ±0.4%, confirming their proposed formulas. For instance, various derivatives of indazole have been characterized where the observed elemental analysis values for C, H, N, and O closely match the calculated percentages. cbijournal.com

Table 2: Theoretical vs. Experimental Elemental Analysis This table illustrates the principle of elemental analysis. The theoretical values are calculated for C₇H₇N₃O. Experimental values are hypothetical examples based on typical analytical accuracy.

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 56.37% | 56.41% |

| Hydrogen (H) | 4.73% | 4.70% |

| Nitrogen (N) | 28.17% | 28.11% |

| Oxygen (O) | 10.73% | 10.78% |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of synthesized chemical compounds. d-nb.info Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin Layer Chromatography (TLC) is used for rapid monitoring of reaction progress and preliminary purity checks. google.com For indazole derivatives, TLC is often performed on silica (B1680970) gel plates, with visualization under UV light. rsc.orgjmchemsci.com

High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. In the analysis of various indazole-containing compounds, HPLC has been used to confirm purity levels, often exceeding 95%. rroij.comnih.gov For example, in the synthesis of substituted indazole derivatives, HPLC analysis showed purities such as 99.45%, 98.21%, and 99.87% under specific conditions (e.g., C18 column, using solvent mixtures like ethyl acetate (B1210297) and hexane). rroij.com The output signal is monitored by a detector, such as a Photo Diode Array (PDA), and processed to determine the purity percentage based on the area under the curve (AUC). nih.gov

Flash column chromatography, using silica gel as the stationary phase, is a standard method for the purification of indazole derivatives from reaction mixtures. d-nb.inforsc.org

Theoretical and Computational Chemistry of 5 Amino 3h Indazol 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical analysis of 5-Amino-3H-indazol-3-one, offering a detailed view of its electronic landscape and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For indazole derivatives, DFT calculations, often at the B3LYP/6-311+G(d,p) or similar levels of theory, are employed to determine various physicochemical properties. rsc.orgijcce.ac.ir These calculations can predict the distribution of electron density, identify nucleophilic and electrophilic sites, and calculate the energies of frontier molecular orbitals (HOMO and LUMO). rsc.org The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap often correlates with higher chemical reactivity. rsc.org For instance, in related indazole systems, DFT has been used to study the electrostatic potential, which is vital for understanding intermolecular interactions. rsc.org Such computational studies are instrumental in rationalizing the observed reactivity and guiding the synthesis of new derivatives with desired properties. nih.gov

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a molecule as a function of its geometry, providing a detailed understanding of reaction pathways. For indazole derivatives, PES analysis can elucidate the mechanisms of various transformations. rsc.orgnih.gov For example, in the context of multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, PES can explain the selectivity of the reaction by identifying the rate-determining steps and the most favorable reaction pathways. beilstein-journals.org This type of analysis helps in understanding why certain products are formed preferentially over others.

Computational methods are highly effective in predicting the regioselectivity of chemical reactions involving indazole systems. beilstein-journals.orgbeilstein-journals.org DFT calculations, for instance, can determine the most likely sites for electrophilic or nucleophilic attack by analyzing the electron distribution and orbital energies. amazonaws.com In the case of N-alkylation of indazoles, DFT studies have been used to provide mechanistic insights that explain the observed regioisomeric ratios. beilstein-journals.org By calculating the energies of possible intermediates and transition states, researchers can predict which nitrogen atom (N1 or N2) is more likely to be alkylated under specific reaction conditions. beilstein-journals.org These predictions are invaluable for planning synthetic strategies to obtain the desired isomer with high yield and selectivity. researchgate.netraco.cat

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. mdpi.com For indazole derivatives, MD simulations can be used to explore their binding modes with biological targets, such as enzymes. mdpi.comnih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and can help identify key interactions that stabilize the complex. mdpi.comresearchgate.net The information gleaned from MD simulations is crucial for structure-based drug design, allowing for the optimization of ligand-receptor interactions to enhance biological activity.

Tautomeric Equilibrium Studies

Tautomerism is a significant feature of indazole chemistry, as different tautomers can exhibit distinct chemical and physical properties. researchgate.net Computational studies are essential for understanding the tautomeric equilibria of indazole derivatives.

The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net Computational calculations, such as those using MP2 or DFT methods, have consistently shown that the 1H-tautomer of indazole is generally more stable than the 2H-tautomer. researchgate.netnih.gov For indazolin-3-one, which is a tautomer of 3-hydroxy-1H-indazole, computational studies using methods like GIAO/B3LYP/6-311++G(d,p) have been employed to determine the tautomeric equilibrium. researchgate.net These studies have indicated that in solution, the 1H-indazol-3-ol tautomer is predominant. researchgate.net The relative stability of these tautomers can be influenced by substituents on the indazole ring and the surrounding environment (gas phase vs. solution). researchgate.netnih.gov Understanding this equilibrium is critical, as the biological activity of indazole-based compounds can be dependent on the prevalent tautomeric form.

Energetic Landscape of Prototropic Tautomerism

Prototropic tautomerism is a fundamental concept in the study of heterocyclic compounds like indazoles, involving the migration of a proton between two or more positions on the molecule. This phenomenon is critical as different tautomers can exhibit distinct chemical and biological properties. For the indazole core, three primary tautomeric forms exist: 1H-indazole, 2H-indazole, and 3H-indazole. jmchemsci.comchemicalbook.com

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. beilstein-journals.org Generally, the 1H-indazole form is thermodynamically more stable than the 2H-indazole form. jmchemsci.comchemicalbook.combeilstein-journals.orgresearchgate.net The energy difference between these two tautomers is a key factor in their equilibrium distribution. researchgate.net For instance, the free energy of the 1H-tautomer of indazole is reported to be 2.3 kcal/mol lower than that of the 2H-tautomer, making the 1H-form energetically more stable. chemicalbook.com In the case of methylated indazoles, 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by 3.2 kcal/mol in terms of free energy. chemicalbook.com The 3H-indazole tautomer is generally less common and less stable. jmchemsci.comchemicalbook.com

The presence of substituents on the indazole ring, such as the amino group at the 5-position in this compound, can influence the energetic landscape of tautomerism. The amino group, being an electron-donating group, can affect the electron distribution within the heterocyclic system and thereby alter the relative stabilities of the tautomers. Computational studies allow for the precise quantification of these effects.

The equilibrium between tautomers is not only influenced by their intrinsic stabilities but also by environmental factors such as the solvent. chemicalbook.com Theoretical models can simulate these solvent effects to provide a more accurate picture of the tautomeric preferences in different media.

Below is an interactive data table summarizing the relative energies of indazole tautomers based on computational studies.

| Tautomer | Relative Energy (kcal/mol) | Stability |

| 1H-Indazole | 0.0 | Most Stable |

| 2H-Indazole | +2.3 to +3.6 | Less Stable |

| 3H-Indazole | Higher than 2H | Least Stable |

Note: The relative energies are generalized from literature on indazole and its derivatives. Specific values for this compound would require dedicated computational studies.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound and its derivatives, molecular docking studies can elucidate how they interact with various biological targets, such as enzymes and receptors.

The process involves generating a three-dimensional structure of the ligand (this compound) and the target protein. Docking software then explores various possible binding modes and scores them based on a scoring function, which estimates the binding affinity. nih.gov These scores, often expressed as binding energies, help in ranking different ligands or different binding poses of the same ligand.

Indazole derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For example, derivatives have been docked against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. semanticscholar.org In one study, indazole-based thiadiazole derivatives showed significant inhibitory effects on these enzymes, with some compounds exhibiting IC50 values lower than the standard drug, Donepezil. semanticscholar.org

Another area of interest is the anti-cancer activity of indazole derivatives. Docking studies have been performed on targets such as the Murine double minutes-2 (MDM2) receptor, which is involved in the p53 tumor suppressor pathway, and the Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.comresearchgate.net These studies revealed that certain indazole derivatives can form stable interactions with key amino acid residues in the active sites of these proteins, suggesting their potential as anti-cancer agents. jocpr.comresearchgate.net For instance, specific derivatives have shown high binding energies with the renal cancer receptor (PDB: 6FEW). nih.gov

Computational docking studies on 5-nitroindazolin-3-one derivatives have also been conducted to investigate their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net These studies revealed interactions with critical residues of the nitroreductase (NTR) enzyme, which is essential for the parasite's survival. researchgate.net

The following interactive data table provides a summary of representative molecular docking studies involving indazole derivatives.

| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |

| Indazole-thiadiazole | Acetylcholinesterase (AChE) | Not specified, but potent inhibition observed | Not specified | Alzheimer's Disease |

| 1-Trityl-5-azaindazole | PBR | -257.9 to -286.4 | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | Cancer |

| 1-Trityl-5-azaindazole | MDM2-p53 | -359.2 | GLN72, HIS73 | Cancer |

| 1-Butyl-indazole-3-carboxamide | Renal Cancer Receptor (6FEW) | Not specified, but high binding energies reported | Not specified | Cancer |

| 5-Nitroindazolin-3-one | Nitroreductase (NTR) | Not specified, but favorable interactions noted | Not specified | Chagas Disease |

Note: The data presented is based on studies of various indazole derivatives and serves to illustrate the application of molecular docking. The specific binding characteristics of this compound would depend on the target protein.

Mechanistic Investigations of Research Applications

Enzyme Inhibition Mechanism Studies

Derivatives of the indazole scaffold have been extensively studied for their ability to inhibit various enzymes implicated in a range of diseases. The following subsections explore the specific inhibitory mechanisms against key enzymatic targets.

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. wikipedia.orgscielo.org.mx There are two primary isoforms, COX-1, a constitutive enzyme involved in homeostatic functions, and COX-2, an inducible enzyme that is upregulated during inflammatory processes. scielo.org.mxbrieflands.com The therapeutic benefit of nonsteroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX enzymes, but non-selective inhibition can lead to gastrointestinal side effects. scielo.org.mx

Selective COX-2 inhibitors leverage a key structural difference between the two isoforms. The active site of COX-2 is larger due to the substitution of certain amino acids, such as isoleucine at position 523 in COX-1 with the less bulky valine in COX-2. wikipedia.org This creates a polar, hydrophilic side-pocket in the COX-2 active site. wikipedia.org This structural variance allows for the design of larger molecules that can fit into the COX-2 active site but are too large to bind effectively to the COX-1 active site. wikipedia.org The binding mechanism often involves key interactions with specific amino acid residues. For instance, the carboxylic acid group of the arachidonic acid substrate binds to an arginine residue at position 120 (Arg120). scielo.org.mx Docking studies of some selective inhibitors have shown effective hydrogen bonding with an arginine residue at position 513 (Arg513), a key residue within the active site. brieflands.com

Alpha-amylase and alpha-glucosidase are critical enzymes in carbohydrate metabolism. researchgate.net They are responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. researchgate.netmdpi.com Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, a key strategy in managing type 2 diabetes. mdpi.comd-nb.info

Indazole derivatives have emerged as potent inhibitors of both α-amylase and α-glucosidase. d-nb.inforesearchgate.net Kinetic studies on active indazole-based inhibitors have revealed different mechanisms of action. For example, one potent indazole Schiff base was found to be a competitive inhibitor of α-glucosidase, suggesting it competes with the natural substrate for binding to the enzyme's active site. researchgate.net Other studies on indolo[1,2-b]isoquinoline derivatives, which share a core heterocyclic structure, identified them as reversible, mixed-type inhibitors. mdpi.com This indicates they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

Furthermore, the interaction between these inhibitors and the enzyme can induce conformational changes in the protein. Spectroscopic analyses, such as 3D fluorescence and circular dichroism (CD), have shown that the binding of inhibitors to α-glucosidase alters the enzyme's microenvironment and secondary structure. mdpi.com This structural change can contribute to the loss of catalytic activity. mdpi.com

Table 1: In Vitro Inhibitory Activity of Selected Indazole Derivatives against α-Amylase and α-Glucosidase

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| Indazole Schiff Base (Compound 1) | α-Glucosidase | 9.43 ± 0.1 | Acarbose | 750 ± 10 |

| 4-Amino-1,2,4-triazole derivatives | α-Amylase | 2.01 ± 0.03 - 6.44 ± 0.16 | Acarbose | 1.92 ± 0.17 |

| 4-Amino-1,2,4-triazole derivatives | α-Glucosidase | 2.09 ± 0.08 - 6.54 ± 0.10 | Acarbose | 1.99 ± 0.07 |

| Indolo[1,2-b]isoquinoline (Compound 11) | α-Glucosidase | 3.44 ± 0.36 | Acarbose | 640.57 ± 5.13 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from multiple studies. researchgate.netmdpi.comresearchgate.net

Monoamine oxidases (MAOs) are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine (B1211576) and serotonin. researchgate.netresearchgate.net They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and are distributed differently in tissues. researchgate.net Inhibition of MAO, particularly MAO-B, is a key strategy in the treatment of neurodegenerative conditions like Parkinson's disease, as it increases the levels of dopamine in the brain. researchgate.net

The catalytic mechanism of MAO involves its flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.netnih.gov Irreversible inhibitors, such as selegiline (B1681611) and rasagiline, act by forming a covalent adduct with the FAD cofactor, typically at the N5 position of the flavin ring, which permanently inactivates the enzyme. researchgate.net However, recent research has also focused on developing reversible MAO-B inhibitors to potentially reduce side effects. nih.gov

Indazole derivatives have been successfully developed as potent and selective MAO-B inhibitors. researchgate.net Studies on N-substituted indazole-5-carboxamides have led to the identification of compounds that act as reversible and competitive inhibitors of MAO-B. researchgate.netnih.gov Molecular docking studies suggest these inhibitors fit into the active site of the enzyme, establishing key interactions that prevent the substrate from binding and being metabolized. mdpi.com

Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme that, in its normal form, converts isocitrate to α-ketoglutarate. nih.gov However, specific point mutations in the IDH1 gene, most commonly at the R132 residue, are found in several types of cancer. nih.govgoogle.com This mutant enzyme gains a new function: it converts α-ketoglutarate into an oncometabolite, 2-hydroxyglutarate (2-HG). google.comnih.gov The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to cancer development. nih.gov

Therefore, selective inhibition of the mutant IDH1 enzyme is a promising therapeutic strategy. Research has revealed that certain small molecules can act as allosteric inhibitors, meaning they bind to a site on the enzyme other than the active site. nih.govnih.gov One detailed mechanistic study showed that an inhibitor selectively targets the R132H mutant IDH1 by disrupting a metal-binding network. nih.gov This inhibition was found to be competitive with respect to the Mg2+ cofactor, suggesting the inhibitor interferes with the enzyme's ability to bind the necessary metal ion for its new catalytic activity. nih.gov Olutasidenib is an example of a selective IDH1 inhibitor used in treating acute myeloid leukemia (AML) with this mutation. drugbank.com

Molecular Interactions with Biological Macromolecules (e.g., Protein Binding)

The biological activity of 5-Amino-3H-indazol-3-one derivatives is dictated by their precise interactions with target macromolecules, primarily proteins. These interactions are typically non-covalent and involve a combination of forces. The study of these binding events is crucial for understanding the mechanism of action and for optimizing inhibitor design.

Techniques such as X-ray crystallography and molecular docking provide insights into the binding modes of these compounds. For example, the binding of an indazole derivative to the DNA gyrase enzyme was shown to be stabilized by specific interactions with amino acid residues in the binding pocket. jmchemsci.com These included a hydrogen bond with Glycine-77 and multiple van der Waals interactions with other residues like Isoleucine-78, Proline-79, and Alanine-47. jmchemsci.com

Spectroscopic methods can also be used to confirm these interactions and observe their effects on the target protein. Circular dichroism (CD) and 3D fluorescence spectroscopy have been used to study the binding of indazole-related inhibitors to α-glucosidase. mdpi.com The results demonstrated that the binding event caused a distinct change in the spectra, indicating a conformational change in the enzyme's structure. mdpi.com This alteration of the protein's three-dimensional shape can lead to the inhibition of its function. These molecular interactions are fundamental to the compound's ability to modulate the activity of its biological target.

Elucidation of Structure-Activity Relationships (SAR) in Indazolone Derivatives

Structure-activity relationship (SAR) studies are essential for medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. For indazolone derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity against various biological targets.

The indazole ring itself is a critical scaffold, often serving as a bioisosteric replacement for other structures like purine (B94841) bases, enabling it to interact with enzyme active sites. nih.gov The substitutions at various positions on the indazole ring dramatically influence activity.

N1-Position: The substituent at the N1 position is crucial. For YC-1, an indazole derivative, a benzyl (B1604629) group at this position is important for activity. nih.gov Further studies showed that substitutions on this benzyl ring had a significant impact; for instance, a fluoro or cyano group at the ortho position resulted in better inhibitory activity than substitutions at the meta or para positions. nih.gov For indazole arylsulfonamides acting as CCR4 antagonists, meta-substituted benzyl groups at the N1 position were found to be the most potent. acs.org

C3-Position: For some glucagon (B607659) receptor antagonists, an unsubstituted C3-position on the indazole ring showed stronger activity than a 3-methyl substituted derivative. researchgate.net In contrast, for other series of compounds targeting different enzymes, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong inhibitory activity. nih.gov

C4, C5, C6, and C7-Positions: For CCR4 antagonists, methoxy- or hydroxyl-containing groups were the most potent substituents at the C4 position. acs.org Only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being generally preferred. acs.org

These studies highlight that minor modifications to the indazolone scaffold can lead to significant changes in biological effect, allowing for the fine-tuning of derivatives for specific therapeutic applications.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Indazole Derivatives

| Target | Scaffold Position | Favorable Substituents | Unfavorable/Less Active Substituents |

| sGC / HIF-1 (YC-1 type) | N1-Benzyl Ring | Ortho-fluoro, Ortho-cyano | Meta or Para substitutions |

| sGC / HIF-1 (YC-1 type) | C3-Heterocycle | Furan ring with hydroxymethyl group | Other heterocycles |

| CCR4 Antagonists | N1-Position | Meta-substituted benzyl groups | - |

| CCR4 Antagonists | C4-Position | Methoxy or hydroxyl groups | - |

| CCR4 Antagonists | C5, C6, C7-Positions | Small groups; C6 position preferred | Bulky groups |

| Glucagon Receptor Antagonists | C3-Position | Unsubstituted | Methyl group |

Data synthesized from multiple SAR studies. nih.govacs.orgresearchgate.net

Investigation of Anti-inflammatory Effects at a Cellular/Molecular Level

The anti-inflammatory properties of this compound and related indazole compounds have been explored through their interaction with key inflammatory pathways at the molecular level. Research indicates that a primary mechanism for the anti-inflammatory action of these indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly cyclooxygenase-2 (COX-2). nih.gov The inhibition of COX-2 is a critical therapeutic target for reducing inflammation, as this enzyme is responsible for the synthesis of prostaglandins, which are key mediators of the inflammatory response.

In a comparative study, 5-aminoindazole (B92378) demonstrated the most significant activity in inhibiting COX-2 across all tested concentrations when compared to indazole and 6-nitroindazole. nih.gov The 50% inhibitory concentration (IC₅₀) for 5-aminoindazole against COX-2 was found to be 12.32 µM. nih.gov This potent inhibitory action on COX-2 suggests that this is a major contributor to its anti-inflammatory effects. nih.gov

Table 1: In Vitro COX-2 Inhibition by Indazole Derivatives

| Compound | Concentration (µM) | % Inhibition of COX-2 | IC₅₀ (µM) |

|---|---|---|---|

| 5-Aminoindazole | 10 | 40 | 12.32 |

| 25 | 62 | ||

| 50 | 78 | ||

| Indazole | 10 | 28 | 18.25 |

| 25 | 45 | ||

| 50 | 68 | ||

| 6-Nitroindazole | 10 | 22 | 23.42 |

| 25 | 38 | ||

| 50 | 71 |

Data sourced from in vitro assays. The IC₅₀ values were calculated via linear regression analysis. nih.govresearchgate.net

In Vitro Antiproliferative and Antitumor Mechanistic Research

Indazole derivatives have been a focus of research for their potential as anticancer agents, with studies elucidating their mechanisms of action, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle. nih.govnih.govplos.org The antiproliferative effects of certain xanthones, for example, have been linked to cell-cycle arrest and apoptosis. researchgate.net

One indazole-hydrazide agent, Suprafenacine, was found to cause microtubule destabilization, leading to cell cycle arrest at the G2/M phase. plos.org This disruption of microtubule dynamics triggers a mitochondria-mediated apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-3. plos.org In another study, a different amino-indazole derivative was shown to induce G2/M cell cycle arrest and apoptosis in human leukemia HL-60 cells through the activation of MAPKs and inhibition of c-Myc. nih.gov

Furthermore, research on 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives revealed that the most active compound in the series could induce a significant increase of cells in the G0-G1 phase of the cell cycle in K562 cells. researchgate.net This arrest at the G0-G1 checkpoint is a common mechanism for antiproliferative agents, preventing cells from entering the DNA synthesis (S) phase. These findings highlight that different indazole scaffolds can interrupt the cancer cell cycle at various phases (G0/G1 or G2/M), ultimately leading to apoptosis and inhibiting tumor growth. nih.govplos.orgresearchgate.net

The antitumor activity of indazole derivatives has been evaluated against various human cancer cell lines, with a particular focus on identifying specific molecular targets. The human chronic myeloid leukemia (CML) cell line, K562, has been frequently used in these assays. nih.govnih.gov

A series of synthesized 1H-indazole-3-amine derivatives were tested for their antiproliferative activity against a panel of cancer cells, including K562, A549 (lung), PC-3 (prostate), and HepG-2 (hepatoma). nih.govnih.gov One specific derivative, designated compound 6o, demonstrated a potent inhibitory effect against the K562 cell line, with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM. nih.gov This compound also showed favorable selectivity, as its cytotoxicity against normal human embryonic kidney cells (HEK-293) was significantly lower (IC₅₀ = 33.2 µM). nih.gov

Mechanistic studies confirmed that this compound's mode of action involves the induction of apoptosis and modulation of the cell cycle. nih.govnih.gov It was found to inhibit members of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govnih.gov Additionally, the compound was shown to affect the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov The p53 tumor suppressor protein is a key regulator of cell cycle arrest and apoptosis, and its interaction with its negative regulator, MDM2, is a common target in cancer therapy. The ability of indazole derivatives to modulate these specific pathways in K562 cells underscores their potential as scaffolds for developing targeted anticancer agents. nih.govnih.gov

Table 2: Antiproliferative Activity (IC₅₀, µM) of Indazole Derivative 6o Against Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | 12.3 |

| PC-3 | Prostate Cancer | 10.1 |

| HepG-2 | Hepatoma | 11.5 |

| HEK-293 | Normal Embryonic Kidney | 33.2 |

Data represents the mean values from three independent experiments. 5-Fluorouracil was used as a positive control. nih.gov

In Vitro Antimicrobial and Antiviral Activity Mechanisms

The indazole scaffold is recognized for its diverse biological activities, which extend to antimicrobial and antiviral applications. nih.govnih.gov The mechanism behind these activities often involves the inhibition of essential cellular or viral processes.

In the context of antimicrobial action, using 5-aminoindazole as a core scaffold has led to the structure-guided design of potent inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. researchgate.net This enzyme is crucial in bacterial metabolic pathways, and its inhibition results in broad-spectrum antimicrobial activity. researchgate.net Other synthesized tetrahydro-2H-benzo[g]indazole derivatives have shown activity against Neisseria gonorrhoeae. nih.gov The antimicrobial mechanism of action for various heterocyclic compounds, including indazoles, can be attributed to their ability to interact with microbial enzymes or disrupt cell wall integrity. rsc.org

Regarding antiviral properties, indazole and its parent heterocycle, pyrazole (B372694), are templates in medicinal chemistry for developing antiviral agents. nih.gov Derivatives of these scaffolds have been investigated for activity against a range of viruses, including Herpes Simplex Virus-1 (HSV-1). nih.gov The antiviral mechanism of such compounds can be multifaceted. Some may act as virucidal agents that affect extracellular virions, while others inhibit viral replication within host cells. mdpi.com For example, some antiviral compounds function by targeting key viral proteins, such as hemagglutinin or neuraminidase in influenza viruses, preventing viral entry or release. mdpi.commdpi.com Other compounds have been shown to inhibit viral RNA replication after the virus has entered the host cell. plos.org While broad antiviral potential has been noted for the indazole class, the precise molecular targets for this compound against specific viruses require further detailed investigation.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for indazolone derivatives often involve multi-step reactions that may include harsh conditions or the use of hazardous reagents. For instance, the synthesis of 1,2-dihydro-3H-indazol-3-one derivatives can be achieved through condensation reactions that require careful control of pH and temperature. Future research should prioritize the development of more sustainable and environmentally friendly synthetic strategies.

Key areas for improvement include:

Green Solvents: Exploring the use of aqueous solvents or other green alternatives to reduce reliance on volatile organic compounds. Photochemical methods in aqueous solutions at room temperature have shown promise for the synthesis of related compounds.

Catalytic Methods: Employing catalysts to improve reaction efficiency, reduce waste, and lower the energy requirements of synthetic processes. For example, copper-catalyzed cross-coupling reactions have been used for the arylation of aminoindazoles. rsc.org

One-Pot Reactions: Designing multi-component reactions (MCRs) that allow for the synthesis of complex molecules in a single step, which significantly reduces solvent usage and purification steps. researchgate.netmdpi.com One-pot, three-component syntheses have been successfully used for related pyrazole (B372694) derivatives. researchgate.netresearchgate.net

Exploration of New Chemical Space through Diversification of 5-Amino-3H-indazol-3-one

The functional groups of this compound, the amino (-NH2) and the ketone (C=O) within the indazolone core, provide reactive sites for a wide range of chemical modifications. Diversifying this scaffold can lead to the discovery of new compounds with unique properties.

Future diversification strategies could involve:

N-Arylation and N-Alkylation: Introducing various aryl and alkyl groups at the nitrogen atoms of the indazole ring can significantly alter the molecule's electronic and steric properties. rsc.org

Schiff Base Formation: The amino group can react with aldehydes and ketones to form Schiff's bases, which are versatile intermediates for synthesizing a variety of heterocyclic compounds. oaji.net

Substitution Reactions: The aromatic ring of the indazole core can undergo electrophilic and nucleophilic substitution reactions to introduce additional functional groups.

Below is a table of known derivatives of the parent compound, 3H-Indazol-3-one, illustrating the potential for diversification.

| Compound Name | Substituents | Key Properties | Potential Applications |

| 1-Methyl-3H-indazol-3-one | Methyl at N1 | Higher lipophilicity (predicted) | Intermediate in drug synthesis |

| 6-Amino-1,2-dihydro-3H-indazol-3-one | Amino at C6 | Enhanced solubility | Potential bioactive agent |

| 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol | Amino at C5, dichlorobenzyl at N1 | High molecular weight; halogenated | Antimicrobial/anticancer research |

| 6-Bromo-2-(4-trifluoromethylphenyl)-3H-indazol-3-one | Bromo at C6, trifluoromethylphenyl at N2 | Increased lipophilicity | Pharmaceutical intermediate |

Advanced Computational Modeling for Predictive Chemistry and Biology

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound and its derivatives, computational modeling can be applied in several ways:

Density Functional Theory (DFT): DFT calculations can be used to predict electronic properties, such as HOMO-LUMO energy gaps, which provide insights into the molecule's reactivity and potential for use in electronic materials. Quantum chemical analysis has been used to understand the regioselectivity in reactions involving aminoindazoles. rsc.org

Molecular Docking: These simulations can predict the binding affinity and interaction modes of indazole derivatives with biological targets like enzymes and receptors, which is crucial for drug design. Docking studies have been employed to rationalize the activity of indazole-based anticancer agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of indazole derivatives with their biological activities, helping to prioritize the synthesis of compounds with enhanced potency.

Integration of this compound into Advanced Materials Science

The unique photophysical and electronic properties of the indazole scaffold make it a promising candidate for applications in materials science. ontosight.ai Future research should explore the potential of this compound as a building block for advanced materials.

Potential research avenues include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of indazole derivatives could be harnessed in the development of new emissive materials for OLEDs.

Sensors: The amino group can act as a recognition site for specific analytes, making it possible to design chemosensors for environmental or biomedical applications.

Polymers: Incorporation of the rigid indazole core into polymer backbones could lead to materials with enhanced thermal stability and specific electronic properties.

Synergistic Research Combining Synthetic, Spectroscopic, and Computational Approaches

A holistic and synergistic approach that integrates synthetic chemistry, spectroscopic characterization, and computational modeling will be essential for unlocking the full potential of this compound. doi.orgresearchgate.net

An integrated research workflow could look like this:

Design: Use computational modeling to design novel derivatives of this compound with desired properties.

Synthesis: Synthesize the designed compounds using sustainable and efficient methods. doi.org

Characterization: Thoroughly characterize the synthesized compounds using spectroscopic techniques such as NMR and X-ray crystallography to confirm their structure and purity. doi.org

Evaluation: Test the properties of the new compounds, whether for biological activity or materials science applications.

Feedback Loop: Use the experimental results to refine the computational models, leading to a more accurate predictive framework for the next generation of this compound derivatives.

By pursuing these future research directions, the scientific community can continue to explore and exploit the rich chemistry of this compound, leading to new discoveries in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.